molecular formula C17H13ClF3N7S B10941355 N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10941355
M. Wt: 439.8 g/mol
InChI Key: SPPFCTFLAKMQLN-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyrazole ring, a chlorinated methyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, including the formation of the pyrazole and thiadiazole rings, followed by the introduction of the benzyl and chlorinated methyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using water radical cations, leading to the formation of quaternary ammonium cations.

    Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents suitable for organic compounds. .

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:

    Chemistry: It is used in the study of organic synthesis and reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE include other pyrazole and thiadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties. Examples include dichloroanilines and heparinoids, which have distinct chemical structures and applications .

Properties

Molecular Formula

C17H13ClF3N7S

Molecular Weight

439.8 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H13ClF3N7S/c1-27-13(12(18)14(26-27)17(19,20)21)15-23-24-16(29-15)22-11-7-8-28(25-11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,22,24,25)

InChI Key

SPPFCTFLAKMQLN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Cl)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4

Origin of Product

United States

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